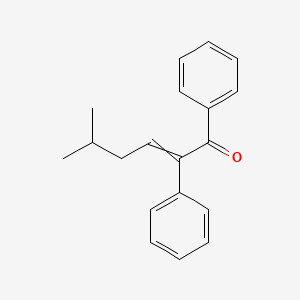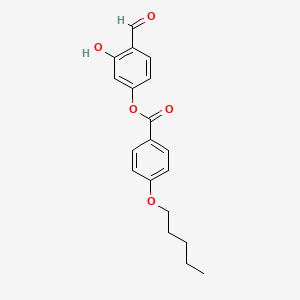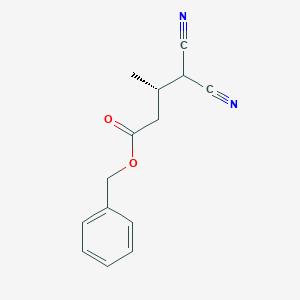
5-Methyl-1,2-diphenylhex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2-diphenylhex-2-en-1-one is an organic compound with the molecular formula C19H20O It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-diphenylhex-2-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between acetophenone and 5-methyl-2-hexanone in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the enone product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar aldol condensation process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,2-diphenylhex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-1,2-diphenylhex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying enone reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,2-diphenylhex-2-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in biological systems where the compound can interact with nucleophilic sites on proteins and enzymes, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: This compound shares structural similarities but differs in its heterocyclic nature.
5-Methyl-1-phenylhex-2-en-1-one: A closely related enone with a different substitution pattern.
Uniqueness
5-Methyl-1,2-diphenylhex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other enones. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
824959-99-1 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
5-methyl-1,2-diphenylhex-2-en-1-one |
InChI |
InChI=1S/C19H20O/c1-15(2)13-14-18(16-9-5-3-6-10-16)19(20)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
Clé InChI |
LIRLCNDYKNTTOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)

![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)

![(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid](/img/structure/B14218152.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)

![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
![1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene](/img/structure/B14218169.png)
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester](/img/structure/B14218172.png)
